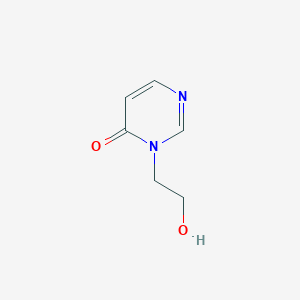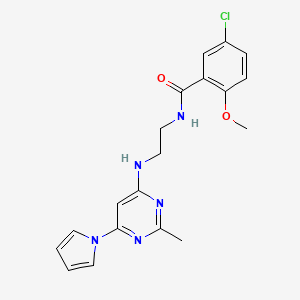![molecular formula C17H26BrN3O3 B2583200 tert-ブチル 4-[3-(5-ブロモピリジン-2-イル)オキシプロピル]ピペラジン-1-カルボキシレート CAS No. 2470439-14-4](/img/structure/B2583200.png)
tert-ブチル 4-[3-(5-ブロモピリジン-2-イル)オキシプロピル]ピペラジン-1-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a bromopyridine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the bromopyridine moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine ring.
Attachment of the tert-butyl ester group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromopyridine moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products
Nucleophilic substitution: Products vary depending on the nucleophile used, resulting in substituted pyridine derivatives.
Oxidation: Oxidized products include pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced products include piperazine derivatives with reduced pyridine moieties.
Ester hydrolysis: The major product is the corresponding carboxylic acid
作用機序
The mechanism of action of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is unique due to the presence of the oxypropyl linker, which provides additional flexibility and enhances its binding properties compared to similar compounds. This structural feature allows for more diverse interactions with molecular targets, making it a valuable compound in research and development .
特性
IUPAC Name |
tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O3/c1-17(2,3)24-16(22)21-10-8-20(9-11-21)7-4-12-23-15-6-5-14(18)13-19-15/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLWBXBXYPIJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2583122.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2583128.png)



![4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2583134.png)


![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)
